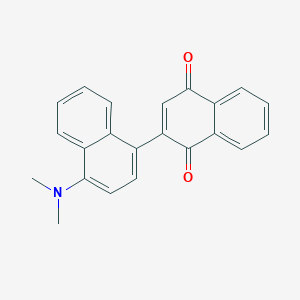
2-(4-(Dimethylamino)-1-naphthyl)naphthoquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(Dimethylamino)-1-naphthyl)naphthoquinone is a synthetic organic compound belonging to the naphthoquinone family. Naphthoquinones are known for their diverse biological activities and are found in various natural sources such as plants, fungi, and bacteria. This compound is characterized by the presence of a dimethylamino group attached to a naphthyl ring, which is further connected to a naphthoquinone moiety. The unique structure of this compound imparts it with significant chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Dimethylamino)-1-naphthyl)naphthoquinone typically involves the reaction of 4-(dimethylamino)-1-naphthylamine with 1,4-naphthoquinone under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature to ensure the formation of the desired product. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications .
化学反应分析
Types of Reactions
2-(4-(Dimethylamino)-1-naphthyl)naphthoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone moiety to hydroquinone derivatives.
Substitution: The dimethylamino group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the dimethylamino group under appropriate conditions.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives with additional oxygen functionalities.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted naphthoquinone derivatives with various functional groups.
科学研究应用
2-(4-(Dimethylamino)-1-naphthyl)naphthoquinone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.
作用机制
The mechanism of action of 2-(4-(Dimethylamino)-1-naphthyl)naphthoquinone involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can induce apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent. The compound also targets specific enzymes and proteins involved in cellular metabolism, further contributing to its biological effects .
相似化合物的比较
Similar Compounds
1,4-Naphthoquinone: A simpler naphthoquinone derivative with similar redox properties.
2-Methyl-1,4-naphthoquinone: Known for its role as a vitamin K analog.
2-Amino-3-methyl-1,4-naphthoquinone: Exhibits similar biological activities but with different functional groups.
Uniqueness
2-(4-(Dimethylamino)-1-naphthyl)naphthoquinone is unique due to the presence of the dimethylamino group, which enhances its solubility and reactivity. This structural feature also contributes to its distinct biological activities, making it a valuable compound for various applications .
属性
CAS 编号 |
85808-66-8 |
|---|---|
分子式 |
C22H17NO2 |
分子量 |
327.4 g/mol |
IUPAC 名称 |
2-[4-(dimethylamino)naphthalen-1-yl]naphthalene-1,4-dione |
InChI |
InChI=1S/C22H17NO2/c1-23(2)20-12-11-15(14-7-3-4-8-16(14)20)19-13-21(24)17-9-5-6-10-18(17)22(19)25/h3-13H,1-2H3 |
InChI 键 |
MRZKUIVBCARKAC-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C2=CC=CC=C21)C3=CC(=O)C4=CC=CC=C4C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


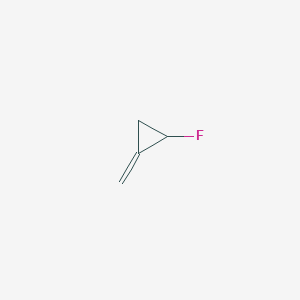
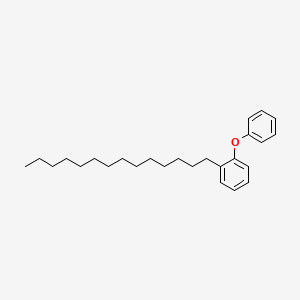
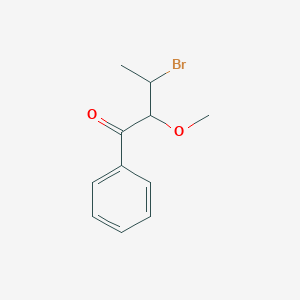
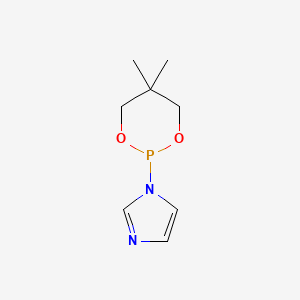
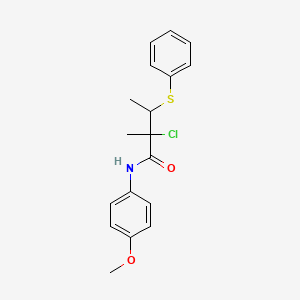

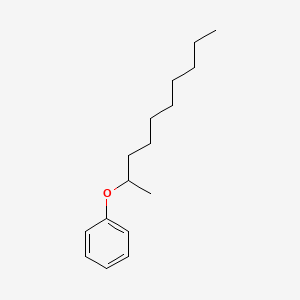
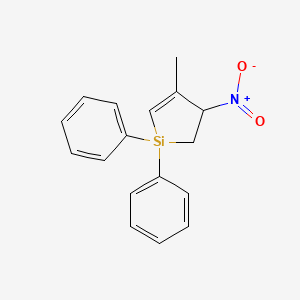

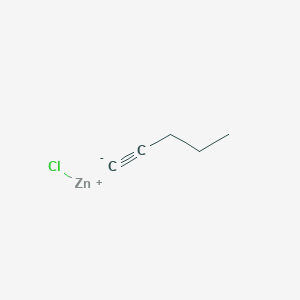
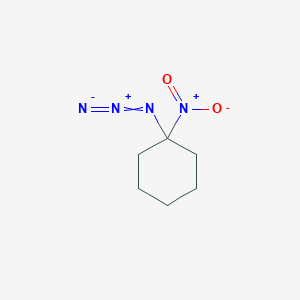
![2,2-Dimethyl-1-(trimethylsilyl)-2,3-dihydro-1H-naphtho[1,8-cd]siline](/img/structure/B14410931.png)
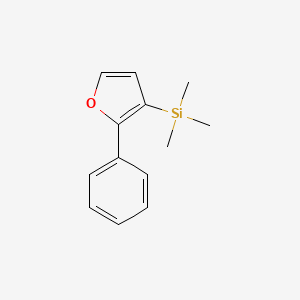
![Methyl [3,5-dichloro-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14410941.png)
